Shaker B inactivating peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

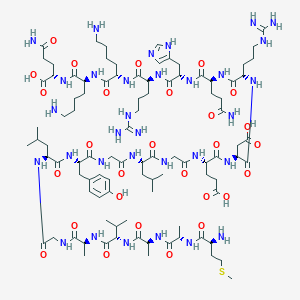

Shaker B inactivating peptide (ShBIP) is a polypeptide that has been found to be a potent inhibitor of the Shaker B potassium channel. This peptide has been extensively studied due to its potential applications in scientific research, particularly in the areas of neuroscience and cardiology. The purpose of

Aplicaciones Científicas De Investigación

Shaker B inactivating peptide has been used extensively in scientific research to study the function of the Shaker B potassium channel. This channel plays a critical role in the regulation of neuronal excitability and cardiac repolarization. By inhibiting the Shaker B channel, Shaker B inactivating peptide can be used to investigate the physiological and pathological processes that involve this channel. For example, Shaker B inactivating peptide has been used to study the role of the Shaker B channel in epilepsy, cardiac arrhythmias, and pain perception.

Mecanismo De Acción

Shaker B inactivating peptide acts as a pore blocker of the Shaker B potassium channel. It binds to the channel at a site that is distinct from the channel's voltage sensor, thereby preventing the flow of potassium ions through the channel. This results in the inhibition of neuronal firing and cardiac repolarization, which can have both therapeutic and research applications.

Efectos Bioquímicos Y Fisiológicos

The primary biochemical and physiological effect of Shaker B inactivating peptide is the inhibition of the Shaker B potassium channel. This can result in a decrease in neuronal firing and cardiac repolarization, which can have therapeutic applications in the treatment of epilepsy and cardiac arrhythmias. Additionally, Shaker B inactivating peptide has been shown to have analgesic effects in animal models, suggesting that it may have potential as a pain medication.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Shaker B inactivating peptide in lab experiments is that it is a highly specific inhibitor of the Shaker B potassium channel. This allows researchers to selectively study the function of this channel without affecting other channels or physiological processes. Additionally, the use of Shaker B inactivating peptide in lab experiments allows for the investigation of the physiological and pathological processes that involve the Shaker B channel.

One limitation of using Shaker B inactivating peptide in lab experiments is that it is a relatively large peptide, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, the use of Shaker B inactivating peptide in in vivo experiments can be challenging due to its potential toxicity and immunogenicity.

Direcciones Futuras

There are several future directions for the study of Shaker B inactivating peptide. One area of research is the development of more potent and selective inhibitors of the Shaker B channel. Additionally, the use of Shaker B inactivating peptide in combination with other drugs or therapies may enhance its therapeutic potential. Finally, the investigation of the role of the Shaker B channel in other physiological and pathological processes may provide new insights into the function of this channel and its potential as a therapeutic target.

Conclusion:

Shaker B inactivating peptide is a potent inhibitor of the Shaker B potassium channel that has been extensively studied for its potential applications in scientific research. The use of Shaker B inactivating peptide in lab experiments allows for the selective investigation of the function of the Shaker B channel and its role in physiological and pathological processes. While there are limitations to the use of Shaker B inactivating peptide in lab experiments, its potential therapeutic applications make it an important area of research for the future.

Métodos De Síntesis

Shaker B inactivating peptide is a 37 amino acid polypeptide that can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by the deprotection of the amino acid side chains to yield the final product. The use of SPPS allows for the efficient synthesis of large quantities of Shaker B inactivating peptide with high purity and consistency.

Propiedades

Número CAS |

144119-58-4 |

|---|---|

Nombre del producto |

Shaker B inactivating peptide |

Fórmula molecular |

C95H158N32O28S |

Peso molecular |

2228.5 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C95H158N32O28S/c1-47(2)37-64(116-73(133)45-110-82(143)66(39-53-21-23-55(128)24-22-53)124-89(150)65(38-48(3)4)117-72(132)43-108-77(138)50(7)114-92(153)76(49(5)6)127-79(140)52(9)112-78(139)51(8)113-80(141)56(98)31-36-156-10)81(142)109-44-71(131)115-61(27-30-74(134)135)87(148)126-68(41-75(136)137)91(152)121-60(20-16-35-107-95(103)104)85(146)122-62(25-28-69(99)129)88(149)125-67(40-54-42-105-46-111-54)90(151)120-59(19-15-34-106-94(101)102)84(145)118-57(17-11-13-32-96)83(144)119-58(18-12-14-33-97)86(147)123-63(93(154)155)26-29-70(100)130/h21-24,42,46-52,56-68,76,128H,11-20,25-41,43-45,96-98H2,1-10H3,(H2,99,129)(H2,100,130)(H,105,111)(H,108,138)(H,109,142)(H,110,143)(H,112,139)(H,113,141)(H,114,153)(H,115,131)(H,116,133)(H,117,132)(H,118,145)(H,119,144)(H,120,151)(H,121,152)(H,122,146)(H,123,147)(H,124,150)(H,125,149)(H,126,148)(H,127,140)(H,134,135)(H,136,137)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t50-,51-,52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1 |

Clave InChI |

MQEZYILIHCJHNV-GUJIBKTASA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N |

Otros números CAS |

144119-58-4 |

Secuencia |

MAAVAGLYGLGEDRQHRKKQ |

Sinónimos |

all peptide BP potassium channel inactivating peptide Shaker B ball peptide Shaker B inactivating peptide ShB inactivating peptide (BP) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)